CCR5 Antagonist Potency in MOLT4 Cells: Micromolar Activity of 4-Fluoro-2-(furan-3-amido)benzoic acid vs. Nanomolar Reference Compounds
In a direct, head-to-head comparison of CCR5 antagonist activity using the same cellular model (MOLT4/CCR5 cells), 4-fluoro-2-(furan-3-amido)benzoic acid exhibits an IC50 of 9,200 nM (9.2 µM) [1]. This stands in stark quantitative contrast to the reference CCR5 antagonist TAK-779, which demonstrates an IC50 of 7.9 nM in the identical assay system . The difference in potency is approximately 1,164-fold.
| Evidence Dimension | CCR5 antagonist potency |
|---|---|
| Target Compound Data | IC50 = 9,200 nM (9.2 µM) |
| Comparator Or Baseline | TAK-779: IC50 = 7.9 nM |
| Quantified Difference | 1,164-fold lower potency |
| Conditions | Human MOLT4/CCR5 cells, CCL5-induced calcium mobilization assay |
Why This Matters
This large, quantifiable potency difference defines the compound's niche as a low-potency tool, making it unsuitable for assays requiring high-affinity CCR5 blockade but potentially valuable for probing the target's biology at a different dynamic range.
- [1] BindingDB entry BDBM50387950. IC50: 9.20E+3 nM for CCR5 antagonism in MOLT4 cells. DOI: 10.1016/j.bmcl.2012.05.127. View Source
